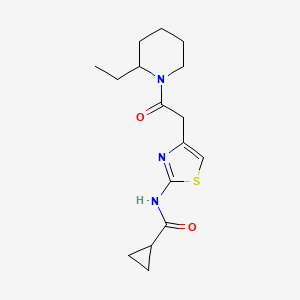
N-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H23N3O2S and its molecular weight is 321.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to explore the compound's biological activity, structural characteristics, and relevant research findings.
Structural Characteristics
The compound features a cyclopropanecarboxamide moiety linked to a thiazole ring, which is further substituted with a 2-ethylpiperidine and an oxoethyl group. The presence of these functional groups suggests diverse biological activities due to their known pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | C19H24N4O2S |
| Molecular Weight | 372.5 g/mol |
| CAS Number | 921474-60-4 |
Biological Activities
The biological activity of this compound can be attributed to its structural components:
- Anticancer Potential : The thiazole and piperidine moieties are known for their anticancer properties. Preliminary studies indicate that similar compounds exhibit selective cytotoxicity against various cancer cell lines.
- Antimicrobial Activity : Compounds with thiazole rings have shown broad-spectrum antimicrobial activity. The unique structure of this compound may enhance its efficacy against resistant strains of bacteria.
- Neuroprotective Effects : The piperidine derivative is often associated with neuroprotective properties, suggesting potential applications in neurodegenerative diseases.
Case Studies and Experimental Data
Several studies have investigated the biological effects of structurally related compounds. For instance:
- Study 1 : A compound structurally similar to this compound demonstrated significant apoptosis induction in human cancer cell lines, particularly in breast cancer models.
- Study 2 : Research on thiazole derivatives indicated their effectiveness in inhibiting bacterial growth in vitro, with minimum inhibitory concentration (MIC) values significantly lower than those of traditional antibiotics.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in apoptosis and cell cycle regulation.
Comparative Analysis with Related Compounds
The following table compares this compound with other compounds sharing structural features:
| Compound Name | Structural Features | Biological Activity | Unique Attributes |
|---|---|---|---|
| Compound A | Thiazole + Piperidine | Anticancer | High selectivity for cancer cells |
| Compound B | Thiazole + Cyclopropane | Antimicrobial | Broad-spectrum activity |
| Compound C | Thiazole + Alkyl chain | JAK inhibition | Potent against autoimmune disorders |
Eigenschaften
IUPAC Name |
N-[4-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-2-13-5-3-4-8-19(13)14(20)9-12-10-22-16(17-12)18-15(21)11-6-7-11/h10-11,13H,2-9H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLFXSMLTANUPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CC2=CSC(=N2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














